molecular formula C8H5ClN2O2 B8349140 5-Chloro-2,3-dihydrophthalazine-1,4-dione

5-Chloro-2,3-dihydrophthalazine-1,4-dione

Cat. No. B8349140
M. Wt: 196.59 g/mol
InChI Key: OWSMVNKJAKFZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187430B2

Procedure details

5-Chloro-2,3-dihydrophthalazin-1,4-dione (5b) (1 g, 5.10 mmol) and phosphorus pentachloride (2.5 g, 12 mmol) were added into a reaction flask successively, and gradually warmed to 150° C. After the solid was melted, the mixture was reflux for two hours at 150° C., and then cooled down to room temperature. 200 mL dried dichloromethane was added, filtrated to remove insoluble substances, and the filtrate was concentrated. Rapid column chromatography was performed with dichloromethane, and the solvent was dried to give 1,4-dichloro-5-chloro-phthalazine (5c), 307 mg white solid (yield 26%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1C(=O)[NH:5][NH:6][C:7]2=O.P(Cl)(Cl)(Cl)(Cl)[Cl:15].Cl[CH2:21][Cl:22]>>[Cl:15][C:7]1[C:8]2[C:3](=[C:2]([Cl:1])[CH:11]=[CH:10][CH:9]=2)[C:21]([Cl:22])=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2C(NNC(C2=CC=C1)=O)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was reflux for two hours at 150° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
to remove insoluble substances
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the solvent was dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C(C2=C(C=CC=C12)Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 307 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.